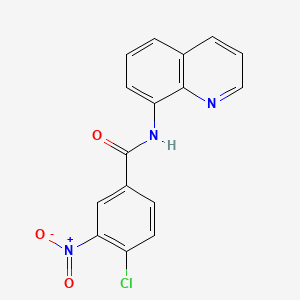![molecular formula C24H22N4O4S B5208341 2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as QNZ or ETP-46321 and is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of inflammatory responses, cell survival, and cell proliferation, making QNZ a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of QNZ involves the selective inhibition of the NF-κB pathway. Specifically, QNZ binds to the IKKβ kinase subunit and prevents its activation, thereby inhibiting the phosphorylation and degradation of IκBα. This results in the inhibition of NF-κB nuclear translocation and subsequent downstream gene expression.
Biochemical and Physiological Effects:
QNZ has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, and the inhibition of cell proliferation. The compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the development of novel therapies for various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of QNZ is its selectivity for the NF-κB pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of QNZ is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, QNZ has been shown to have some off-target effects, which may complicate its use in certain experimental settings.
Orientations Futures
There are several future directions for research on QNZ, including the development of more potent and selective inhibitors of the NF-κB pathway. Additionally, further research is needed to fully understand the mechanisms of action of QNZ and its potential applications in various disease settings. Finally, the development of novel drug delivery systems for QNZ may improve its effectiveness and reduce its off-target effects.
Méthodes De Synthèse
The synthesis of QNZ involves several steps, including the condensation of 2-phenoxybutyric acid with 4-aminobenzenesulfonamide, followed by the addition of quinoxaline-2-carboxylic acid and subsequent coupling with N,N-dimethylformamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
QNZ has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer and immunology. The compound has been shown to selectively inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses. This makes QNZ a promising candidate for the development of novel anti-inflammatory and immunomodulatory therapies.
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-2-22(32-18-8-4-3-5-9-18)24(29)26-17-12-14-19(15-13-17)33(30,31)28-23-16-25-20-10-6-7-11-21(20)27-23/h3-16,22H,2H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCDGGLWNVBHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide](/img/structure/B5208268.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)

